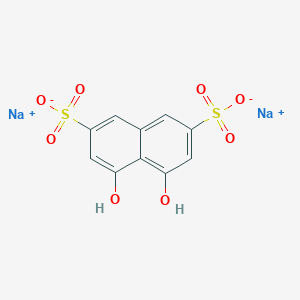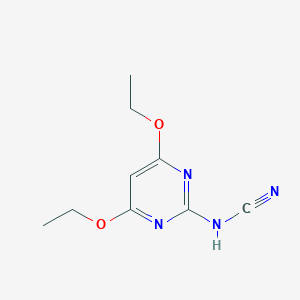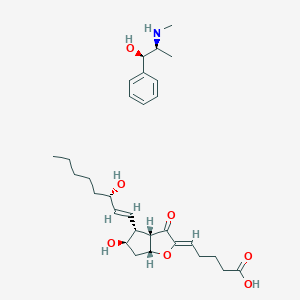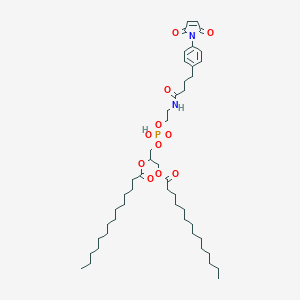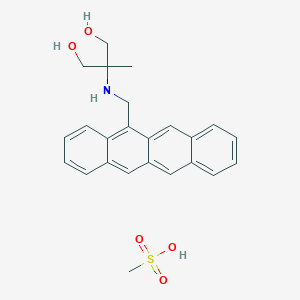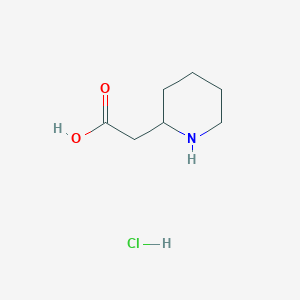
N-Acetyldopamine
Vue d'ensemble
Description
N-Acetyldopamine is an organic compound with the formula CH3C(O)NHCH2CH2C6H3(OH)2. It is the N-acetylated derivative of dopamine. This compound is a reactive intermediate in sclerotization, the process by which insect cuticles are formed by hardening molecular precursors .
Synthesis Analysis
In melanin synthesis, it is assumed that arylalkylamine-N-acetyltransferase (NAT) activity is involved in the synthesis of N-acetyldopamine, a precursor of colorless cuticle . A convenient two-step chemical synthesis of this derivative provided a sufficient quantity of material to study the effects of the administration of this drug .Molecular Structure Analysis
Three new N-acetyldopamine dimers were isolated from dung beetle, and their structures were characterized by spectroscopic methods . One known compound was found to have inhibitory activities against COX-1 and COX-2 .Chemical Reactions Analysis
When insects harden or sclerotize their exoskeletons, quinones of N-acetylated catecholamines such as N-acetyldopamine undergo nucleophilic addition reactions with amino acids such as histidine in cuticular proteins . A Spearman’s correlation analysis found that the contents of N-acetyldopamine oligomers and free amino acids were positively correlated with the anti-oxidant/-inflammatory activities of CP .Physical And Chemical Properties Analysis
N-Acetyldopamine has a molar mass of 195.218 g·mol−1 and appears as a colorless solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 486.7±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .Applications De Recherche Scientifique
Anti-Oxidant and Anti-Inflammatory Applications
N-Acetyldopamine: oligomers have been studied for their anti-oxidant and anti-inflammatory activities. Research indicates that these oligomers, found in traditional Chinese medicinal herbs like Cicadae Periostracum, are positively correlated with anti-oxidant and anti-inflammatory effects . This suggests potential applications in treating conditions associated with oxidative stress and inflammation.
Traditional Medicine
In traditional Chinese medicine, N-Acetyldopamine derivatives have been identified in the dung beetle Catharsius molossus , which is used for its medicinal properties such as arresting convulsions, removing blood stasis, and counteracting toxins . The presence of these compounds underlines the insect’s historical and ongoing use in herbal remedies.
COX Inhibitory Effects
N-Acetyldopamine: dimers from Catharsius molossus have been found to exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are involved in the inflammatory process, and inhibitors are commonly used in pain relief and anti-inflammatory drugs.
Neuroprotective Effects
Compounds derived from N-Acetyldopamine have shown neuroprotective effects. Studies on extracts from Cicadidae Periostracum, which contain N-Acetyldopamine dimers, suggest potential applications in neurodegenerative diseases .
Quality and Bioactivity in Herbal Processing
The impact of processing methods on the quality and bioactivity of herbal products containing N-Acetyldopamine has been researched. For instance, pre-molting washing of Cicadae Periostracum can preserve bioactive components and assure higher bioactivities .
Cardiovascular Activities
Similarly, insect extracts rich in N-Acetyldopamine have been linked to cardiovascular activities, suggesting a role in managing cardiovascular health .
Anxiolytic Effects
Research on Catharsius molossus extract, which contains N-Acetyldopamine dimers, has demonstrated significant anxiolytic effects in animal models, indicating potential applications in anxiety management .
Mécanisme D'action
Target of Action
N-Acetyldopamine (NAD) primarily targets the Toll-like receptor 4 (TLR4) , nuclear factor kappa-B (NF-κB) , and NOD-like receptor protein 3 (NLRP3)/Caspase-1 pathways . These targets play a crucial role in the regulation of neuroinflammation .
Mode of Action
NAD interacts with its targets to inhibit neuroinflammation. It has been found to suppress the TLR4/NF-κB and NLRP3/Caspase-1 pathways . Surface plasmon resonance analysis and molecular docking studies have shown that NAD directly binds with TLR4 .
Biochemical Pathways
NAD affects the TLR4/NF-κB and NLRP3/Caspase-1 pathways. These pathways are involved in the regulation of neuroinflammation. By suppressing these pathways, NAD can reduce the inflammatory signals and pro-inflammatory cytokines in BV-2 microglial cells stimulated by lipopolysaccharide (LPS) .
Pharmacokinetics
A comprehensive strategy for simultaneous quantification/semi-quantification of naos in plasma with single n-acetyldopamine dimer a (nad-a) as a reference substance has been established .
Result of Action
The action of NAD results in the reduction of neuroinflammation. It weakens the inflammatory signals and pro-inflammatory cytokines, including nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and interleukin 6 (IL-6) in LPS-stimulated BV-2 microglial cells .
Action Environment
The action, efficacy, and stability of NAD can be influenced by environmental factors. For instance, the washing methods used in the processing of Cicadae Periostracum (CP), a traditional Chinese medicinal herb from which NAD is derived, can affect the quality and bioactivity of NAD .
Safety and Hazards
Orientations Futures
Five new racemic N-acetyldopamine (NADA) trimers, asponchimides A−E, were isolated from Aspongopus chinensis, a prominent traditional Chinese medicinal insect employed for alleviating pain, treating indigestion, and addressing kidney ailments . This contribution adds new facets to the chemistry and biological activity of insect-derived nonpeptide .
Propriétés
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6,13-14H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSAJYZMIPNPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179656 | |
| Record name | N-Acetyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyldopamine | |
CAS RN |
2494-12-4 | |
| Record name | N-Acetyldopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyldopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2494-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,4-dihydroxyphenethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Acetyldopamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYU97G37EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyldopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
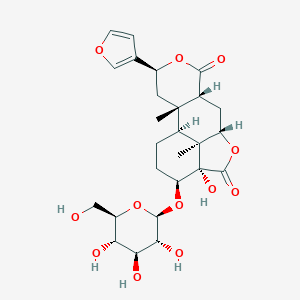
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
